

physical and chemical properties of 6-fluoro-4-methoxy-1H-indole

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Compound of Interest

Compound Name: 6-fluoro-4-methoxy-1H-indole

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6-Fluoro-4-methoxy-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **6-fluoro-4-methoxy-1H-indole**, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical structure, key properties, synthesis methodologies, and potential biological significance, serving as a valuable resource for professionals in the field.

Core Properties

6-Fluoro-4-methoxy-1H-indole, with the molecular formula C_9H_8FNO , is a substituted indole featuring a fluorine atom at the 6-position and a methoxy group at the 4-position of the indole ring. These substitutions are known to significantly influence the molecule's physicochemical and biological properties.

Physicochemical Data

Quantitative data for **6-fluoro-4-methoxy-1H-indole** is summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for properties such as melting and boiling points are not widely reported in

publicly available literature. For comparative purposes, data for structurally related compounds are included.

Property	Value	Source
Molecular Formula	C ₉ H ₈ FNO	N/A
Molecular Weight	165.16 g/mol	N/A
Melting Point	Not available	N/A
Melting Point (6-fluoroindole)	72-76 °C	
Melting Point (1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole)	130-133 °C	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
Solubility (6-fluoroindole)	Insoluble in water, soluble in many common organic solvents.	N/A

Synthesis and Reactivity

The synthesis of substituted indoles is a well-established area of organic chemistry, with several named reactions being applicable for the preparation of **6-fluoro-4-methoxy-1H-indole**. The reactivity of the indole nucleus is significantly influenced by the electronic effects of the fluoro and methoxy substituents.

General Synthesis Strategies

Common synthetic routes for indole derivatives that can be adapted for **6-fluoro-4-methoxy-1H-indole** include:

- Fischer Indole Synthesis: This classical method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the target molecule,

this would likely involve the reaction of (3-fluoro-5-methoxyphenyl)hydrazine with a suitable carbonyl compound.^[1]

- Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.
- Bischler-Möhlau Indole Synthesis: This reaction produces an indole from an α -halo-ketone and an excess of aniline.

The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the regioselectivity and reaction conditions of these syntheses.

Representative Experimental Protocol: Synthesis of a Precursor

While a specific protocol for **6-fluoro-4-methoxy-1H-indole** is not readily available, the following procedure for the synthesis of the related precursor, 2-fluoro-4-methoxyaniline, provides a relevant example of the chemical transformations that may be involved.^[2]

Step 1: Protection of the Aniline

- A mixture of 2-fluoro-4-iodoaniline (1.0 eq), acetonylacetone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water.
- After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution, water, and brine.
- The organic layer is dried over magnesium sulfate and concentrated to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

Step 2: Methoxylation

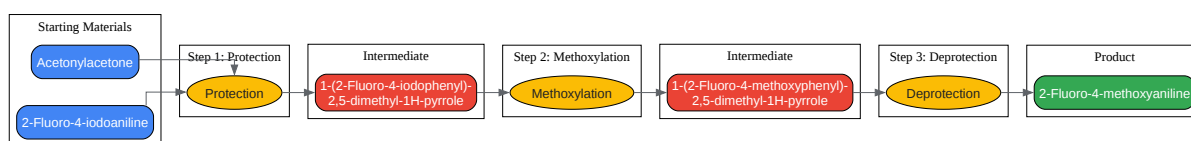
- The protected aniline from Step 1 is reacted with sodium methoxide in the presence of a copper(I) catalyst in a mixture of methanol and DMF.
- The reaction mixture is heated to reflux, then cooled and worked up by pouring into a mixture of isopropyl ether and ammonium chloride solution.

- The product, 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole, is isolated by extraction and purification.

Step 3: Deprotection

- The pyrrole-protected aniline is refluxed with hydroxylamine hydrochloride and triethylamine in a mixture of ethanol and water.
- After cooling, the reaction is quenched with hydrochloric acid.
- The product, 2-fluoro-4-methoxyaniline, is isolated by extraction and purification.

This aniline derivative could then potentially be converted to the corresponding hydrazine and subjected to a Fischer indole synthesis to yield **6-fluoro-4-methoxy-1H-indole**.



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Proposed synthesis workflow for a key precursor.

Spectral Data

Specific spectral data for **6-fluoro-4-methoxy-1H-indole** is not readily available in the reviewed literature. However, based on the structure and data from related compounds, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methoxy group protons. The fluorine atom at the 6-position will cause splitting of the signals of adjacent protons (H-5 and H-7).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon atoms attached to the fluorine and methoxy groups will show characteristic chemical shifts. For instance, the carbon bearing the fluorine atom (C-6) is expected to appear as a doublet due to C-F coupling.

Mass Spectrometry

The mass spectrum of **6-fluoro-4-methoxy-1H-indole** is expected to show a molecular ion peak (M⁺) at m/z = 165.16. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent and other characteristic cleavages of the indole ring.

Biological Significance and Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^[3] The introduction of fluorine and methoxy substituents can significantly modulate the biological activity of the parent indole molecule.

Role of Fluorine Substitution

The incorporation of a fluorine atom into a drug candidate can have several beneficial effects:^{[4][5][6]}

- **Enhanced Metabolic Stability:** The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
- **Increased Binding Affinity:** The high electronegativity of fluorine can lead to favorable interactions with biological targets.
- **Improved Lipophilicity:** Fluorine substitution can enhance the molecule's ability to cross cell membranes.

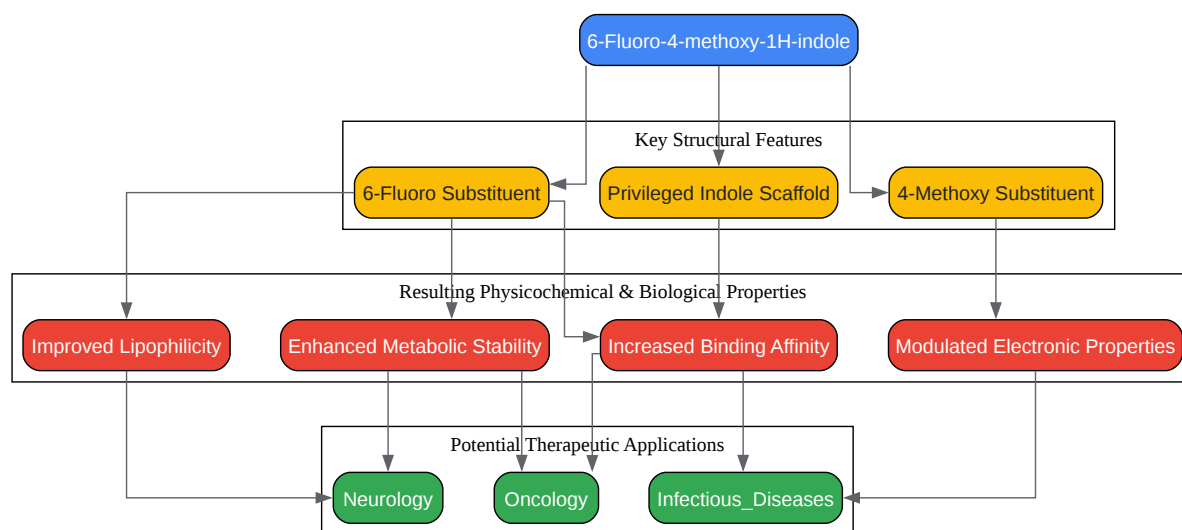
Role of Methoxy Substitution

The methoxy group is an electron-donating group that can influence the electronic properties of the indole ring, potentially enhancing its interaction with biological receptors.

Potential Therapeutic Areas

Given the wide range of biological activities exhibited by substituted indoles, **6-fluoro-4-methoxy-1H-indole** and its derivatives are promising candidates for investigation in several therapeutic areas, including:

- Oncology: Many indole derivatives have shown potent anticancer activity.[\[3\]](#)[\[7\]](#)
- Infectious Diseases: The indole nucleus is found in various antimicrobial and antiviral agents.
- Neurology: Indole-based compounds have been developed as treatments for a variety of neurological disorders.



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Logical relationships of structural features to potential applications.

Conclusion

6-Fluoro-4-methoxy-1H-indole represents a molecule with significant potential for the development of novel therapeutic agents. Its unique combination of a privileged indole scaffold with fluorine and methoxy substituents makes it an attractive target for synthesis and biological evaluation. While specific experimental data for this compound is limited in the current literature, this guide provides a comprehensive overview based on the properties of related compounds and general principles of medicinal chemistry. Further research into the synthesis, characterization, and biological activity of **6-fluoro-4-methoxy-1H-indole** is warranted to fully explore its therapeutic potential.

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